Ethyl hexatriaconta-2,4-dienoate

Beschreibung

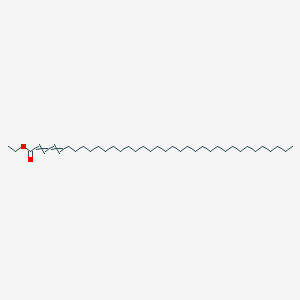

Ethyl hexatriaconta-2,4-dienoate is a long-chain unsaturated ester characterized by a 36-carbon backbone (denoted by "hexatriaconta") with conjugated double bonds at positions 2 and 3. Its molecular formula is C₃₈H₇₂O₂, and its estimated molecular weight is approximately 561.0 g/mol. Structurally, it comprises an ethyl ester group (-COOCH₂CH₃) linked to a polyunsaturated hydrocarbon chain.

This compound is of interest in lipid chemistry, polymer science, and materials engineering, where its long-chain structure may serve as a precursor for wax esters, surfactants, or biodegradable polymers. However, its synthesis and characterization are challenging due to the length of the carbon chain and the need for precise control over double-bond geometry during esterification.

Eigenschaften

CAS-Nummer |

117696-18-1 |

|---|---|

Molekularformel |

C38H72O2 |

Molekulargewicht |

561.0 g/mol |

IUPAC-Name |

ethyl hexatriaconta-2,4-dienoate |

InChI |

InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)40-4-2/h34-37H,3-33H2,1-2H3 |

InChI-Schlüssel |

GEHPERORECILQB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hexatriaconta-2,4-dienoate typically involves the esterification of hexatriaconta-2,4-dienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of ethyl hexatriaconta-2,4-dienoate may involve the use of continuous flow reactors to enhance efficiency and yield. The process includes the esterification reaction followed by purification steps such as crystallization or distillation to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl hexatriaconta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into corresponding carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Hexatriaconta-2,4-dienoic acid.

Reduction: Hexatriaconta-2,4-dienol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl hexatriaconta-2,4-dienoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and conjugated systems.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl hexatriaconta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in the compound allow it to participate in electron transfer reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.

Vergleich Mit ähnlichen Verbindungen

Chain Length and Hydrophobicity

- Ethyl hexatriaconta-2,4-dienoate has a significantly longer hydrocarbon chain (C38) compared to shorter analogs like ethyl sorbate (C8) or ethyl deca-2,4-dienoate (C12). This results in dramatically higher hydrophobicity, making it suitable for lipid-based applications (e.g., lipid bilayers) but less volatile than flavor compounds .

- Methyl hexatriaconta-2,4-dienoate (C37) shares similar chain length but has a methyl ester group, reducing steric hindrance and slightly lowering molecular weight compared to the ethyl analog .

Stereochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Compounds

- The conjugated diene system in ethyl hexatriaconta-2,4-dienoate absorbs UV light at ~210 nm, similar to other dienoates. However, extended conjugation in shorter esters like ethyl sorbate shifts λmax to higher wavelengths (254 nm) .

- Branching (e.g., methyl groups in ethyl 3-methylhexa-2,4-dienoate) introduces additional proton signals in NMR, as seen at δ 2.10 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.